molecular formula C18H25NO3 B12543679 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate CAS No. 656258-63-8

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate

Cat. No.: B12543679
CAS No.: 656258-63-8
M. Wt: 303.4 g/mol
InChI Key: USDFPOKWMPGSQA-UHFFFAOYSA-N
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Description

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate is an organic compound that features a benzylamino group, a ketone, and a cyclopentylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate typically involves the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor, such as a halogenated butanone, under basic conditions.

    Introduction of the Cyclopentylacetate Moiety: This step involves the esterification of the intermediate product with cyclopentylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites, while the ketone and ester groups can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Amino)-1-oxobutan-2-yl cyclopentylacetate: Lacks the benzyl group, which may result in different biological activity.

    1-(Benzylamino)-1-oxobutan-2-yl acetate: Lacks the cyclopentyl group, which could affect its chemical properties and reactivity.

Uniqueness

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate is unique due to the presence of both the benzylamino and cyclopentylacetate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

656258-63-8

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

[1-(benzylamino)-1-oxobutan-2-yl] 2-cyclopentylacetate

InChI

InChI=1S/C18H25NO3/c1-2-16(22-17(20)12-14-8-6-7-9-14)18(21)19-13-15-10-4-3-5-11-15/h3-5,10-11,14,16H,2,6-9,12-13H2,1H3,(H,19,21)

InChI Key

USDFPOKWMPGSQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC(=O)CC2CCCC2

Origin of Product

United States

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